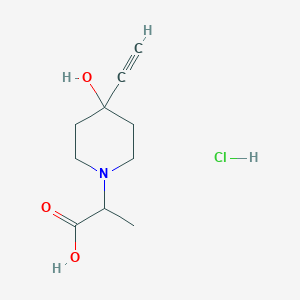
2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H15NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via alkylation reactions using ethynylating agents.
Hydroxylation: The hydroxyl group is added through oxidation reactions, often using oxidizing agents like hydrogen peroxide or other suitable reagents.
Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through carboxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the ethynyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkenes, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxyl and propanoic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Hydroxy-4-methylpiperidin-1-yl)propanoic acid hydrochloride
- 2-(4-Ethynyl-4-methylpiperidin-1-yl)propanoic acid hydrochloride
- 2-(4-Hydroxy-4-ethynylpiperidin-1-yl)propanoic acid hydrochloride
Uniqueness
2-(4-Ethynyl-4-hydroxypiperidin-1-yl)propanoic acid hydrochloride is unique due to the presence of both ethynyl and hydroxyl groups on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
特性
IUPAC Name |
2-(4-ethynyl-4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-10(14)4-6-11(7-5-10)8(2)9(12)13;/h1,8,14H,4-7H2,2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTBRNZEOAWMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)(C#C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
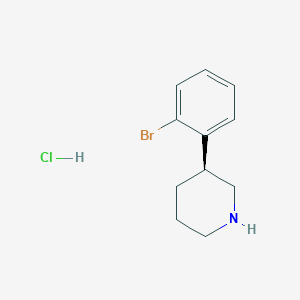

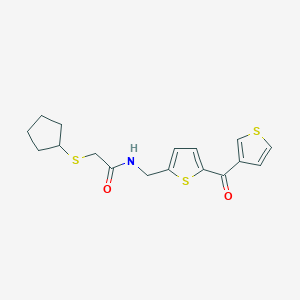
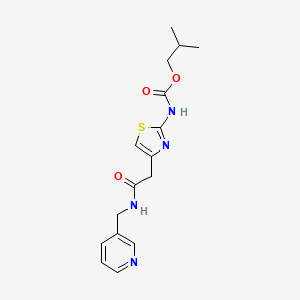
![ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435886.png)
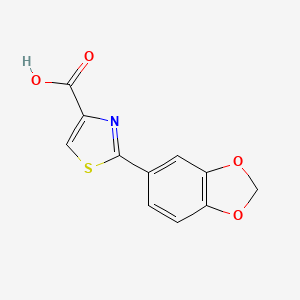
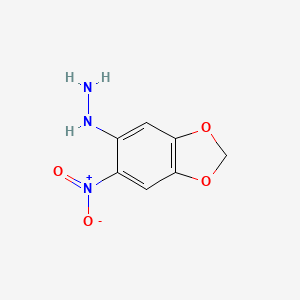
![N-benzyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2435892.png)
![N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2435893.png)
![(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2435894.png)
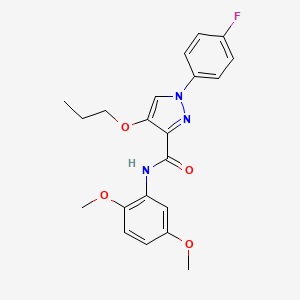
![2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2435899.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2435900.png)
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2435903.png)
